4-Aminoquinoline-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-aminoquinoline-2-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-7-5-9(10(12)14)13-8-4-2-1-3-6(7)8/h1-5H,(H2,11,13)(H2,12,14) |
InChI Key |
JWEJLNPFFRSXAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Aminoquinoline 2 Carboxamide and Its Analogues
General Synthetic Approaches to the 4-Aminoquinoline-2-carboxamide Scaffold
A variety of synthetic strategies have been developed to access the 4-aminoquinoline (B48711) framework, ranging from classical named reactions to modern catalytic systems. nih.gov These approaches often involve the inter- or intramolecular cyclization of substituted anilines. nih.gov
Intramolecular Cyclization Techniques for 4-Aminoquinoline-2-ones
A prominent strategy for forming the quinoline (B57606) ring system involves the intramolecular cyclization of appropriately substituted precursors. One such effective method is the cyclization of 2-cyanophenylamide derivatives to yield 4-aminoquinoline-2-ones. rsc.orgresearchgate.net This approach provides a direct route to the quinolone core, which is a close structural relative and potential precursor to the target carboxamide. The reaction proceeds efficiently and serves as an alternative to other synthetic methods. rsc.orgresearchgate.net These cyclization reactions can be catalyzed by various reagents, including environmentally friendly options. rsc.org
Pfitzinger Reaction and Related Quinoline Ring Formation Strategies
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a classical and versatile method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netrsc.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.netrsc.org
The mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final substituted quinoline-4-carboxylic acid. wikipedia.org While this reaction directly produces a carboxylic acid at the 4-position, its principles are fundamental in quinoline synthesis. researchgate.net Modifications and subsequent functional group transformations of the products can lead to a variety of quinoline derivatives. The utility of the Pfitzinger reaction has been demonstrated in the synthesis of numerous bioactive molecules and drug intermediates. researchgate.netresearchgate.net
Environmentally Benign Synthesis Protocols
A significant advancement in the synthesis of the 4-aminoquinoline scaffold is the development of environmentally benign protocols. A greener synthesis of 4-aminoquinoline-2-ones has been achieved through the intramolecular cyclization of 2-cyanophenylamide derivatives using choline (B1196258) hydroxide (ChOH) as a recyclable and biodegradable catalyst. rsc.orgresearchgate.net
This method offers several advantages, including high yields (good to excellent), rapid reaction times (typically 15-20 minutes), and a simple workup procedure. rsc.orgresearchgate.net Choline hydroxide is a nontoxic ionic liquid known for its high water solubility, availability, and catalytic activity in various organic transformations. researchgate.net The use of such a green catalyst makes this synthetic route an attractive and sustainable alternative to traditional methods that may use hazardous reagents. rsc.orgresearchgate.net
Table 1: Environmentally Benign Synthesis of 4-Aminoquinoline-2-ones using Choline Hydroxide Data sourced from a study on greener synthesis protocols. rsc.org
| Entry | Starting Material (2-cyanophenylamide derivative) | Product (4-aminoquinoline-2-one) | Time (min) | Yield (%) |
| 1 | N-(2-cyanophenyl)-3-oxobutanamide | 4-amino-3-cyano-1H-quinolin-2-one | 20 | 83 |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving product yields. mdpi.commdpi.com This technique has been successfully applied to the synthesis of various quinoline derivatives, demonstrating its efficiency over conventional heating methods. mdpi.commdpi.com
The benefits of microwave irradiation include shorter reaction times, reduced energy consumption, and often cleaner reactions with fewer side products. mdpi.commdpi.com For instance, the synthesis of 4-aminoquinoline-phthalimide conjugates was achieved in quantitative yields with reaction times as short as 2 minutes under microwave heating at 160°C in DMSO. researchgate.net Similarly, a series of 2-propylquinoline-4-carbohydrazide (B4263686) hydrazone derivatives were accessed in high yields using a microwave-assisted condensation step. arabjchem.org These examples highlight the role of microwave assistance in rapidly and efficiently producing complex quinoline-based structures. researchgate.netarabjchem.org The application of microwave heating has also been noted in the creation of quinoline hybrids for antimalarial research, underscoring its broad utility in synthesizing pharmaceutically relevant scaffolds. nih.gov
Table 2: Comparison of Synthesis Methods for N'-substituted-2-propylquinoline-4-carbohydrazides Data adapted from studies on microwave-assisted synthesis. arabjchem.orgmdpi.com
| Compound | Method | Reaction Time | Yield |
| Schiff Bases of Isoniazid | Conventional | - | ~95.0% |
| Schiff Bases of Isoniazid | Microwave-Assisted | - | ~98.5% |
| N'-(4-chlorobenzylidene)-2-propylquinoline-4-carbohydrazide | Microwave-Assisted | 1 min | 92% |
| N'-(2-nitrobenzylidene)-2-propylquinoline-4-carbohydrazide | Microwave-Assisted | 2 min | 76% |
| N'-(4-ethoxybenzylidene)-2-propylquinoline-4-carbohydrazide | Microwave-Assisted | 3 min | 73% |
Rational Design and Synthesis of Hybrid this compound Structures
Molecular hybridization is a prominent strategy in drug design that involves combining two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a modified biological profile. covenantuniversity.edu.ng
4-Aminoquinoline/1,2,3-Triazole Hybrids
The synthesis of hybrid molecules incorporating the 4-aminoquinoline scaffold and a 1,2,3-triazole ring has been reported as a strategy for developing new potential therapeutic agents. nih.govnih.gov The 1,2,3-triazole moiety is a well-known pharmacophore that can be readily synthesized and linked to other molecular frameworks. nih.govresearchgate.net
A series of 4-aminoquinoline-1,2,3-triazole hybrids have been synthesized and evaluated for their biological activities. nih.govjournament.com The synthetic approach typically involves the creation of a key intermediate, such as a 4-azido or 4-propargyloxy-quinoline, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," with a corresponding azide (B81097) or alkyne partner. This reaction reliably and efficiently links the two heterocyclic systems, allowing for the creation of a diverse library of hybrid compounds. nih.gov
4-Aminoquinoline-Pyrano[2,3-c]pyrazole Derivatives
A novel series of hybrid molecules has been synthesized by covalently linking 4-aminoquinoline with pyrano[2,3-c]pyrazole scaffolds through an ethyl linker. mdpi.comnih.gov The synthesis of these hybrids involves a multi-step process. Initially, various pyrano[2,3-c]pyrazoles are prepared via a one-pot, four-component reaction involving malononitrile, an appropriate aldehyde, hydrazine, and diethyl oxaloacetate in refluxing acidic ethanol (B145695). ukm.edu.my The 4-aminoquinoline portion is prepared as 4-(bromoethylamino)-7-chloroquinoline. ukm.edu.my The final hybridization is achieved by reacting the pyranopyrazole derivatives with 4-(bromoethylamino)-7-chloroquine under basic conditions in DMSO at a controlled temperature of 30-40 °C. ukm.edu.my
This synthetic approach allows for the creation of a library of hybrid compounds with varying substitutions on the pyrano[2,3-c]pyrazole ring. The resulting compounds have been evaluated for their biological activities, with some derivatives showing significant potency. mdpi.comnih.gov For instance, one of the synthesized hybrids, designated as 4b, demonstrated potent inhibitory effects against both sensitive and resistant strains of P. falciparum. mdpi.com
Table 1: Synthetic Overview of 4-Aminoquinoline-Pyrano[2,3-c]pyrazole Derivatives
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Malononitrile, Aldehyde, Hydrazine, Diethyl oxaloacetate | Acetic acid, Ethanol, Reflux | Pyrano[2,3-c]pyrazole derivatives |
| 2 | 4,7-dichloroquinoline (B193633), 2-aminoethanol | - | 7-chloro-4-(2-hydroxyethylamino)quinoline |
| 3 | 7-chloro-4-(2-hydroxyethylamino)quinoline | HBr, H2SO4 | 4-(bromoethylamino)-7-chloroquinoline |
| 4 | Pyrano[2,3-c]pyrazole derivatives, 4-(bromoethylamino)-7-chloroquinoline | DMSO, Basic conditions, 30-40 °C | 4-Aminoquinoline-Pyrano[2,3-c]pyrazole hybrids |
4-Amino-2,3-polymethylene-quinoline and Sulfonamide Conjugates
New hybrid compounds have been synthesized by linking 4-amino-2,3-polymethylene-quinolines with p-tolylsulfonamide using alkylene spacers of varying lengths. mdpi.comnih.gov The synthetic strategy for these conjugates involves the reaction of 4-amino-2,3-polymethylene-quinolines with the appropriate sulfonamide derivative. mdpi.com This method allows for the systematic variation of both the size of the aliphatic ring in the quinoline moiety and the length of the alkylene spacer connecting the two pharmacophores. mdpi.com
The inhibitory activity of these compounds has been found to be dependent on these structural variations. mdpi.com For example, a conjugate with a six-membered tacrine (B349632) ring and a specific spacer length showed significant inhibitory activity. mdpi.com The synthesis has been developed to produce the target conjugates as free bases. mdpi.com
Table 2: Structure-Activity Relationship Insights for 4-Amino-2,3-polymethylene-quinoline and Sulfonamide Conjugates
| Structural Feature | Observation |
| Aliphatic Ring Size (Quinoline) | Affects the degree and selectivity of enzyme inhibition. mdpi.com |
| Spacer Length | Influences the inhibitory activity of the conjugates. mdpi.com |
4-Aminoquinoline-Derived Thiazolidines
A series of novel 4-aminoquinoline-derived thiazolidines has been synthesized. nih.govtandfonline.com The synthesis involves a multi-step procedure. The intermediate 4-aminoquinoline derivatives are prepared according to previously reported methods. tandfonline.com The thiazolidine-4-carboxylic acid derivatives are synthesized in a two-step process starting with the condensation of L-cysteine with an appropriate aldehyde in dry methanol (B129727) to yield 2-(substituted phenyl)thiazolidine-4-carboxylic acids. tandfonline.comtandfonline.com These are then protected with a Boc group using Boc anhydride (B1165640). tandfonline.comtandfonline.com
The final coupling of the 4-aminoquinoline derivatives with the Boc-protected thiazolidine-4-carboxylic acids is achieved using HOBt/DCC in dry THF. tandfonline.comtandfonline.com The Boc protecting group is subsequently removed by treatment with 4N HCl/dioxane to yield the final products. tandfonline.com This synthetic route has been successful in producing a range of compounds, with some exhibiting significant biological activity. tandfonline.com
Table 3: Synthetic Pathway for 4-Aminoquinoline-Derived Thiazolidines
| Step | Reactants | Reagents and Conditions | Product |
| 1 | L-cysteine, Aldehyde | Dry methanol | 2-(substituted phenyl)thiazolidine-4-carboxylic acid |
| 2 | 2-(substituted phenyl)thiazolidine-4-carboxylic acid | Boc anhydride, Dioxane:water (1:1) | Boc-protected thiazolidine-4-carboxylic acid derivative |
| 3 | 4-aminoquinoline derivative, Boc-protected thiazolidine-4-carboxylic acid | HOBt, DCC, Dry THF | Coupled Boc-protected product |
| 4 | Coupled Boc-protected product | 4N HCl/dioxane | Final 4-aminoquinoline-derived thiazolidine |
Quinoline-2-carboxamide (B1208818) Based Chalcone (B49325) Derivatives
A novel series of chalcone derivatives based on a quinoline-2-carboxamide scaffold has been synthesized and characterized. tandfonline.comresearchgate.net The synthesis begins with the reaction of quinoline-2-carboxylic acid with 1-(3-aminophenyl)ethanone in the presence of triethylamine (B128534) (TEA) and TBTU in DMF at room temperature to produce N-(3-acetylphenyl)quinoline-2-carboxamide. tandfonline.com
This intermediate is then subjected to a Claisen-Schmidt condensation with various substituted benzaldehydes in ethanol with sodium hydroxide as a catalyst. tandfonline.com The reaction is stirred at room temperature for 30 minutes, and the final chalcone derivatives are obtained after quenching with crushed ice, filtration, and drying. tandfonline.com This method provides good yields without the need for column chromatography. tandfonline.com
Table 4: Synthesis of Quinoline-2-carboxamide Based Chalcone Derivatives
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Quinoline-2-carboxylic acid, 1-(3-aminophenyl)ethanone | TEA, TBTU, DMF, Room temperature, 3 hr reflux | N-(3-acetylphenyl)quinoline-2-carboxamide |
| 2 | N-(3-acetylphenyl)quinoline-2-carboxamide, Substituted benzaldehyde | NaOH, EtOH, Room temperature, 30 min stir | Quinoline-2-carboxamide based chalcone derivative |
Pyrazine (B50134) Amide - 4-Aminoquinoline Hybrid Systems
A hybrid molecule, N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide, has been synthesized by combining a pyrazine amide and a 4-aminoquinoline moiety. scielo.org.mx The synthesis involves the reaction of N-(7-chloroquinolin-4-yl)ethane-1,2-diamine with freshly sublimated pyrazine-2-carbonyl chloride in dichloromethane. scielo.org.mx Triethylamine is used as a base, and the reaction is initially cooled in an ice bath and then stirred overnight, allowing it to reach room temperature. scielo.org.mx The resulting product precipitates as an off-white solid. scielo.org.mx
This hybrid ligand has been further used to synthesize rhodium and iridium pentamethylcyclopentadienyl complexes. scielo.org.mx The synthesis of these organometallic complexes involves reacting the ligand with the corresponding metal precursors, such as [Rh(Cp)Cl2]2 or [Ir(Cp)Cl2]2. scielo.org.mx
Table 5: Synthesis of Pyrazine Amide - 4-Aminoquinoline Hybrid and its Metal Complexes
| Step | Reactants | Reagents and Conditions | Product |
| 1 | N-(7-chloroquinolin-4-yl)ethane-1,2-diamine, Pyrazine-2-carbonyl chloride | Dichloromethane, Triethylamine, Ice bath to room temperature, Overnight stir | N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide (Ligand) |
| 2 | Ligand, [Rh(Cp)Cl2]2 or [Ir(Cp)Cl2]2 | - | Rhodium or Iridium pentamethylcyclopentadienyl complexes |
Naphthalimide-4-Aminoquinoline Conjugates
A series of 25 naphthalimide-4-aminoquinoline conjugates has been synthesized. nih.govacs.org The synthesis of the target scaffolds involves heating 1,8-naphthalic anhydride with various 4-diaminoquinolines at 150 °C in anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent. nih.gov Upon completion of the reaction, the desired conjugates are precipitated by adding ice-cold water and then filtered. nih.gov
This synthetic approach allows for the introduction of different spacer lengths between the naphthalimide and 4-aminoquinoline moieties. nih.gov Notably, conjugates with shorter spacers generally exhibited better activity. nih.gov A particularly effective modification was the introduction of a hydroxyethyl (B10761427) piperazine (B1678402) group at the C-4 position of the naphthalimide core, leading to some of the most active compounds in the series. nih.gov
Table 6: Synthetic Approach for Naphthalimide-4-Aminoquinoline Conjugates
| Reactants | Reagents and Conditions | Product |
| 1,8-Naphthalic anhydride, 4-Diaminoquinolines | Anhydrous NMP, 150 °C | Naphthalimide-4-Aminoquinoline Conjugates |
4-Aminoquinoline-Triazolopyrimidine Hybrids
The synthesis of 4-aminoquinoline-triazolopyrimidine hybrids has been achieved through a multi-step process. nih.govnih.gov The triazolopyrimidine core, specifically 7-chloro-5-methyl- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine, is prepared by refluxing ethyl acetoacetate (B1235776) with 1H-1,2,4-triazol-5-amine. nih.gov The 4-aminoquinoline-based components are synthesized by refluxing 4,7-dichloroquinoline with various diaminoalkanes or piperazine in the presence of triethylamine. nih.govacs.org
The final hybrid molecules are obtained through a nucleophilic substitution reaction where the prepared 4-aminoquinoline derivatives are reacted with the triazolopyrimidine precursor. acs.org This reaction yields the targeted 4-aminoquinoline-triazolopyrimidine hybrids in moderate to good yields (48–81%). acs.org Structure-activity relationship studies revealed that increasing the length of the spacer between the two heterocyclic systems improved the biological activity of the hybrids. nih.gov
Table 7: Synthetic Scheme for 4-Aminoquinoline-Triazolopyrimidine Hybrids
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Ethyl acetoacetate, 1H-1,2,4-triazol-5-amine | Reflux | 7-chloro-5-methyl- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine |
| 2 | 4,7-dichloroquinoline, Diaminoalkanes/Piperazine | Triethylamine, Reflux | 4-aminoquinoline derivatives |
| 3 | 4-aminoquinoline derivatives, 7-chloro-5-methyl- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine | Nucleophilic substitution | 4-Aminoquinoline-Triazolopyrimidine Hybrids |
Stereoselective Synthesis and Chiral Control in this compound Derivatives
The synthesis of enantiomerically pure 4-aminoquinoline derivatives is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. A key strategy involves utilizing amino acids to create 4-aminoquinolines with chirally defined side chains. asm.orgnih.gov This approach allows for the introduction of specific stereochemistry and the exploration of how substitutions at the chiral center affect biological activity. asm.org
One notable method starts with N-Cbz-protected amino acids, which are converted to their corresponding β-amino esters through an Arndt-Eistert reaction. asm.org This reaction proceeds via a diazoketone intermediate that undergoes a Wolff rearrangement. asm.org The resulting β-amino esters are then transformed into β-amino alcohols, followed by mesylation and substitution with an amine, such as N-methylpiperazine. asm.orgnih.gov Finally, deprotection of the N-Cbz group yields the chiral amine, which is then fused with a 4,7-dichloroquinoline or a similar scaffold to produce the target 4-aminoquinoline derivative. asm.orgnih.gov
A highly efficient and fully enantioselective strategy has also been developed using a C(sp³)–H activation methodology. nih.gov This begins with the amide formation between N-Boc-D-proline and 8-aminoquinoline (B160924) (8-AQ). nih.gov A key C–H activation-arylation step is then performed, followed by the removal of the 8-AQ directing group under basic conditions. nih.gov This method has been successfully used to synthesize complex chiral molecules. nih.gov
These stereoselective approaches are instrumental in developing new chemical entities with potentially enhanced therapeutic profiles.
Regioselective Functionalization of the Quinoline Nucleus
The ability to selectively introduce functional groups at specific positions on the quinoline ring is paramount for fine-tuning the pharmacological properties of this compound derivatives. Modern synthetic methodologies, such as C-H activation, have become powerful tools for achieving regioselectivity. preprints.org
Modification at the C-7 Position
The C-7 position of the quinoline ring is a common site for modification, often influencing the compound's activity and metabolic stability. Substitutions at this position can be achieved through various coupling reactions. For instance, Ullmann, Suzuki, and Negishi coupling reactions are employed to generate diaryl ether, biaryl, and alkylaryl substitutions, respectively. nih.gov
Studies have shown that introducing different substituents at the C-7 position can significantly impact the biological activity of 4-aminoquinoline derivatives. For example, replacing the typical 7-chloro group with other halogens like fluorine, or with groups like adenine (B156593), has been explored to modulate activity. researchgate.netliverpool.ac.uk The presence of an adenine moiety at the C-7 position has been shown to noticeably improve antimalarial potency in certain quinolone derivatives. researchgate.net
The following table summarizes various substituents introduced at the C-7 position and the corresponding synthetic methods.
| Substituent | Synthetic Method |
| Diaryl ether | Ullmann coupling nih.gov |
| Biaryl | Suzuki coupling nih.gov |
| Alkylaryl | Negishi coupling nih.gov |
| Adenine | Michael addition followed by cyclization and oxidation researchgate.net |
Substitution at the C-4 Amino Group
Modification of the C-4 amino group is another critical strategy for optimizing the properties of 4-aminoquinoline derivatives. The lone pair of electrons on the C-4 amino group is believed to be important for the interaction of these compounds with their biological targets. acs.org Introducing an alkyl group, such as a methyl group, at this position can influence this electronic delocalization and, consequently, the molecule's biological activity. acs.org
The synthesis of N-methylated 4-aminoquinolines can be challenging. Direct methylation of the 4-amino group or formylation followed by reduction are possible routes. nih.gov However, a more robust method involves the initial synthesis of a chirally defined N-methylated side chain, which is then fused with the 4-chloroquinoline (B167314) nucleus. acs.orgnih.gov This fusion is often achieved through a nucleophilic aromatic substitution (SNAr) reaction. While traditional phenol-assisted fusion can be problematic for sluggish reactions with N-methylated secondary amines, microwave-assisted strategies have proven to be more efficient. acs.orgnih.gov
The introduction of various side chains at the C-4 position has been extensively studied. These modifications often involve coupling diaminoalkanes to 4,7-dichloroquinoline, followed by further derivatization of the terminal amine. nih.gov
Derivatization of the Carboxamide Moiety
The carboxamide group at the C-2 position offers another handle for structural diversification. The synthesis of various carboxamide derivatives can be achieved by coupling the corresponding quinoline carboxylic acid with a range of amines.
A versatile strategy for creating diverse C3-substituted benzofuran-2-carboxamide (B1298429) derivatives utilizes a combination of 8-aminoquinoline (8-AQ) directed C-H arylation and subsequent transamidation. mdpi.com This approach allows for the initial functionalization of the heterocyclic core, followed by the introduction of various amide functionalities. The transamidation is typically a two-step, one-pot protocol where the 8-AQ amide is activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and then reacted with the desired amine. mdpi.com
Similarly, the synthesis of 4-quinolone-3-carboxamides has been achieved by hydrolyzing the corresponding methyl esters to the free acids, which are then coupled with various amines. researchgate.net This allows for the introduction of a wide array of substituents on the carboxamide nitrogen, including those containing piperidine, morpholine, and piperazine moieties. researchgate.net
Structure Activity Relationship Sar Investigations of 4 Aminoquinoline 2 Carboxamide Analogues
Influence of Quinoline (B57606) Ring Substituents on Biological Potency
Substituents on the quinoline ring play a pivotal role in modulating the biological activity of 4-aminoquinoline-2-carboxamide derivatives. The nature and position of these substituents can significantly impact the compound's potency.
The presence of a halogen, particularly a chloro group at the 7-position of the quinoline ring, is a critical determinant of the biological activity of 4-aminoquinoline (B48711) analogues. nih.govacs.orgnih.govresearchgate.net This substitution is a common feature in many potent antimalarial compounds. nih.gov
The 7-chloro group is believed to be essential for the inhibition of β-hematin formation, a crucial process for the survival of the malaria parasite. nih.govacs.orgresearchgate.net Studies have shown that the presence of this group is a requirement for significant inhibitory activity. nih.govacs.orgresearchgate.net While the 4-aminoquinoline nucleus itself is responsible for complexing with ferriprotoporphyrin IX (Fe(III)PPIX), the 7-chloro group enhances this interaction, leading to increased efficacy. nih.govacs.orgresearchgate.net
Electron-withdrawing groups at the 7-position, such as the chloro group, have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the alkyl side chain. nih.gov This modulation of basicity can influence the drug's accumulation in the acidic food vacuole of the parasite. nih.gov Replacement of the 7-chloro group with other substituents like bromine, methoxy, or methyl groups generally leads to a decrease in antimalarial activity. nih.gov However, replacing it with a fluorine atom has been tolerated in some instances without a significant loss of activity. acs.org
Table 1: Impact of 7-Position Substituents on Antimalarial Activity
| Compound | 7-Position Substituent | Relative Activity | Reference |
|---|---|---|---|
| Chloroquine (B1663885) Analogue | -Cl | High | nih.govacs.orgnih.govresearchgate.net |
| Bromo Analogue | -Br | Decreased | nih.gov |
| Methoxy Analogue | -OCH₃ | Decreased | nih.gov |
| Methyl Analogue | -CH₃ | Decreased | nih.gov |
| Fluoro Analogue | -F | Tolerated | acs.org |
The introduction of various aromatic and alkyl substituents onto the quinoline ring has been explored to enhance the biological potency of this compound analogues. The size, lipophilicity, and electronic properties of these substituents can significantly affect activity.
Studies have shown that substituting the quinoline ring with bulky or aromatic groups can lead to compounds with activity against multi-drug resistant strains. researchgate.net For instance, the introduction of a phenylether substituent at the 7-position has resulted in potent antimalarial activity. nih.gov Furthermore, biaryl-containing analogues at the 7-position have demonstrated consistently good potency against drug-resistant strains. nih.govbiointerfaceresearch.com In some cases, increasing the bulk and hydrophobicity by replacing the quinoline ring system with an acridine (B1665455) ring system has led to improved antimalarial potency. nih.gov
In the context of other biological activities, such as anticonvulsant effects, the addition of certain aromatic groups to the quinoline ring can enhance potency. ijpsjournal.com For anticancer applications, substitutions on the quinoline ring have also been shown to be critical, with different substituents influencing activity against various cancer cell lines. biointerfaceresearch.comwestminster.ac.uk For example, methyl-substitution at the C-5 position of the quinoline showed more potent anticancer activity than C-6 substituted derivatives. biointerfaceresearch.com
Impact of Halogenation (e.g., 7-Chloro Group)
Significance of the 4-Amino Side Chain Structure
The structure of the 4-amino side chain is a crucial determinant of the biological activity and pharmacokinetic properties of this compound analogues. Modifications to this side chain, including the nature of the aminoalkyl groups, the presence of tertiary amines and lipophilic moieties, and the length and chemistry of the spacer, have profound effects on potency.
The aminoalkyl group attached to the 4-amino position of the quinoline ring is essential for potent biological activity, particularly in the context of antimalarial action. nih.govacs.orgresearchgate.net This side chain is believed to be critical for the accumulation of the drug within the parasite's food vacuole. nih.govacs.orgresearchgate.net
Research has shown that the presence of a basic amino side chain is a requisite for strong antiplasmodial activity. nih.govacs.orgresearchgate.net While the 4-aminoquinoline nucleus is responsible for binding to hematin (B1673048), the aminoalkyl side chain facilitates the concentration of the drug at its site of action. nih.govacs.orgresearchgate.net The nature of the alkyl groups attached to the terminal amine can also influence activity. For instance, in a series of leishmanicidal compounds, a monotonic increase in activity was observed with N-alkyl substitutions from N-pentyl to N-methyl, with the N-methyl derivative being the most active. nih.gov
The presence of a tertiary amine and lipophilic groups within the 4-amino side chain is a key feature for potent biological activity in many 4-aminoquinoline analogues. frontiersin.org These structural elements are crucial for the compound's ability to pass through cellular membranes and accumulate in target organelles. frontiersin.org
The tertiary amine, being basic, can become protonated in acidic environments like the parasite's lysosome, which is essential for trapping the drug within the cell. frontiersin.orgfrontiersin.org The lipophilicity conferred by alkyl or aryl groups is vital for traversing the lipid bilayers of membranes. frontiersin.orgfrontiersin.org In the context of leishmanicidal agents, the most promising 4-aminoquinolines are characterized by a tertiary amine and/or a lipophilic group in the amino chain. frontiersin.org
Replacing the diethylamino function of chloroquine with various heterocyclic rings such as piperidinyl, pyrrolidinyl, and morpholinyl has led to a significant increase in antimalarial activity. researchgate.nettandfonline.com The basicity of the side chain nitrogen is not always an absolute requirement for antiplasmodial activity, as some analogues with non-basic nitrogen still exhibit potency. tandfonline.com
Table 2: Influence of Tertiary Amine and Lipophilic Groups on Activity
| Side Chain Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Replacement of diethylamino with heterocyclic rings (piperidine, pyrrolidine, morpholine) | Substantial increase in antimalarial activity | researchgate.nettandfonline.com |
| Presence of terminal tertiary amine and lipophilic groups | Key for potent leishmanicidal activity | frontiersin.org |
| Introduction of a phenyl linker between 4-amino and terminal tertiary amine | Significantly more potent TLR antagonist | nih.govfrontiersin.org |
In hybrid molecules where the 4-aminoquinoline scaffold is connected to another pharmacophore, the length and chemical nature of the spacer or linker are critical for biological activity. mdpi.compreprints.org These linkers play a crucial role in positioning the two active moieties for optimal interaction with their respective targets. ijpsjournal.com
Studies on hybrid compounds have demonstrated that altering the spacer length can significantly impact potency. For instance, in a series of 4-amino-2,3-polymethylene-quinoline conjugates, increasing the spacer length from three to five methylene (B1212753) groups led to a more than 14-fold increase in acetylcholinesterase inhibitory activity. mdpi.com Similarly, in another study, extending the linker from three to four carbons resulted in a 17-fold improvement in antiplasmodial activity. acs.org Conversely, both shortening (to 2-3 carbons) and lengthening (to 10-12 carbons) of the diaminoalkane side chain in chloroquine analogues have been shown to retain antimalarial activity. cbijournal.com
The chemistry of the linker is also important. For example, conjugates with flexible alkylamine spacers were found to be more effective cholinesterase inhibitors than those with more rigid alkylimine linkers. preprints.org In some anticancer hybrids, ester linkers between oleanolic acid and the 4-aminoquinoline moiety displayed more promising cytotoxic activity than amide linkers. westminster.ac.uk
Impact of N-Methylation at the 4-Amino Group
The strategic placement of a methyl group on the 4-amino position of the quinoline scaffold represents a key area of investigation in the structure-activity relationships (SAR) of this compound class. The nitrogen atom at the C4-position is understood to participate in biological activity through the delocalization of its lone pair of electrons, which is critical for interactions with biological targets like heme. nih.gov Introducing an N-methyl group is hypothesized to modulate this electron delocalization and, consequently, the molecule's biological efficacy. nih.gov This modification is a recognized strategy in medicinal chemistry to enhance pharmaceutical properties, including improved metabolic stability and oral bioavailability. researchgate.net
Research into 4-aminoquinoline analogues where a hydrogen at the 4-amino group is substituted with a methyl group has yielded compounds with significant antiplasmodial activity and reduced toxicity. nih.gov A series of novel 4-N-methylaminoquinoline analogues were synthesized and evaluated for their antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.govresearchgate.net Several of these N-methylated compounds demonstrated potent activity, with half-maximal inhibitory concentration (IC₅₀) values below 0.5 µM against both parasitic strains, coupled with acceptable cytotoxicity profiles. nih.gov
For instance, in one study, compound 9a emerged as a particularly potent analogue, showing 100% parasite inhibition on day four in an in vivo model against Plasmodium yoelii nigeriensis at an oral dose of 100 mg/kg. nih.gov These findings suggest that the 4-methylamino substitution is a well-tolerated and beneficial modification for enhancing the antiplasmodial profile of 4-aminoquinoline derivatives, offering a promising path for developing new agents against drug-resistant malaria. nih.gov
Table 1: In Vitro Antimalarial Activity of Selected 4-N-Methylaminoquinoline Analogues This table is generated based on data described in the text. Specific compound structures beyond the general class are not detailed in the source material.
| Compound Series | Substitution | Target Strain | Activity (IC₅₀) | Cytotoxicity (CC₅₀) |
|---|---|---|---|---|
| 9a-i | N-Methyl at 4-Amino Group | P. falciparum (3D7, Chloroquine-Sensitive) | <0.5 µM | Acceptable |
| 9a-i | N-Methyl at 4-Amino Group | P. falciparum (K1, Chloroquine-Resistant) | <0.5 µM | Acceptable |
| 9a | N-Methyl at 4-Amino Group | P. yoelii nigeriensis (In vivo) | 100% inhibition (100 mg/kg) | Not Specified |
Stereochemical Determinants of Activity
The three-dimensional arrangement of atoms, or stereochemistry, within drug molecules is a critical determinant of their biological activity and toxicity. For the aminoquinoline class of compounds, the stereochemistry of the chiral center typically located in the amino side chain can profoundly influence the therapeutic window. nih.gov Although detailed stereochemical studies specifically on this compound are not extensively documented in the provided sources, compelling evidence from closely related 8-aminoquinoline (B160924) analogues highlights the importance of this factor.
In studies of 8-aminoquinoline enantiomers, it was discovered that the spatial configuration at the asymmetric carbon in the side chain differentially affects both the antiparasitic efficacy and the hematological toxicity. nih.gov For the compound (±)-8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (B1194679) (NPC1161C ), the (–)-enantiomer (NPC1161B ) was found to be severalfold more active than the (+)-enantiomer (NPC1161A ) across murine models of Plasmodium berghei, Pneumocystis carinii, and Leishmania donovani. nih.gov Furthermore, the more active (–) enantiomer exhibited significantly lower toxicity. nih.gov
This principle is also recognized in other related scaffolds. For example, during the development of indoline-2-carboxamide derivatives, the synthesis and evaluation of a single (R)-enantiomer was undertaken to precisely define its activity and clearance profile. acs.org These examples underscore that stereochemistry is a crucial element in the design of aminoquinoline-based agents. The differential interaction of enantiomers with their biological targets can lead to significant variations in potency and safety, making the investigation of stereoisomers an essential component of SAR studies. nih.gov
Table 2: Comparative Activity of 8-Aminoquinoline Enantiomers This table illustrates the principle of stereochemical impact on activity as described in the text for a related aminoquinoline class.
| Compound | Stereochemistry | Relative Antiparasitic Activity | Relative Toxicity |
|---|---|---|---|
| NPC1161A | (+)-enantiomer | Lower | Higher |
| NPC1161B | (–)-enantiomer | Higher | Lower |
| NPC1161C | Racemic Mixture (±) | Intermediate | Intermediate |
Pharmacophore Model Development for this compound Ligands
A pharmacophore model defines the essential three-dimensional arrangement of structural and electronic features necessary for a molecule to exert a specific biological activity. For the 4-aminoquinoline class, SAR studies have established a well-defined pharmacophore for antimalarial action. nih.gov The development of these models is crucial for designing novel inhibitors and screening compound libraries for potential hits. frontiersin.org
The core components of the 4-aminoquinoline pharmacophore are critical for its mechanism of action, which involves accumulation in the parasite's acidic food vacuole and interference with heme detoxification. nih.gov Key features include:
The Quinoline Nucleus : This scaffold is fundamental for the molecule's ability to accumulate within the parasite. nih.gov
7-Chloro Group : A halogen, typically chlorine, at the 7-position of the quinoline ring is considered critical. This feature is involved in π-π stacking interactions and associations with heme, which are vital for inhibiting hemozoin formation. nih.gov Substitution with other groups often leads to decreased activity. nih.gov
4-Amino Group : The nitrogen atom of the 4-amino group is essential for activity. nih.gov Its basicity allows it to become protonated, which aids in trapping the drug within the acidic environment of the parasite's food vacuole. nih.govfrontiersin.org Replacing this group with sulfur or oxygen atoms has been shown to reduce antimalarial activity. nih.gov
Alkylamino Side Chain : A flexible side chain containing a terminal basic amine is a crucial pharmacophoric element. frontiersin.org The protonation of this tertiary amine is vital for the drug's accumulation. nih.gov The length of the linker chain is also a determining factor; shorter linkers of two to three carbon atoms are often optimal for maintaining activity against both chloroquine-sensitive and resistant parasite strains. nih.gov
Pharmacophore models can be generated computationally (e-pharmacophore) and typically consist of features such as hydrogen bond donors/acceptors, aromatic rings, and ionizable groups. frontiersin.org For 4-aminoquinolines, models emphasize the importance of basicity and lipophilicity as key parameters for designing potent and selective agents. frontiersin.org
Table 3: Essential Features of the 4-Aminoquinoline Pharmacophore
| Pharmacophoric Feature | Position | Function/Importance | Reference |
|---|---|---|---|
| Quinoline Ring | Core Scaffold | Accumulation in parasite food vacuole | nih.gov |
| Chloro Group | C7 | π-π interactions, heme binding, inhibition of hemozoin formation | nih.gov |
| Amino Group | C4 | Essential for protonation and drug trapping; basicity is key | nih.govfrontiersin.org |
| Basic Terminal Amine | Side Chain | Essential for accumulation via protonation | nih.govfrontiersin.org |
| Linker Chain Length | Side Chain | Optimal length (2-3 carbons) enhances activity against resistant strains | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of new analogues and guiding the synthesis of more potent molecules. nih.govresearchgate.net Various QSAR approaches have been successfully applied to series of 4-aminoquinoline derivatives to understand the structural requirements for antimalarial efficacy. nih.gov
Commonly employed QSAR methodologies include:
2D-QSAR : This approach uses 2D structural descriptors to build a model. For example, a 2D-QSAR study on 4-aminoquinoline-imidazole analogues used molecular docking and various descriptors to construct a reliable predictive model, validated by statistical parameters such as R² (0.9180), Q² (0.6672), and R²pred (0.8276). researchgate.net
3D-QSAR : This method considers the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to generate 3D models. A 3D-QSAR study on 2,4-disubstituted quinoline derivatives, including quinoline-4-carboxamides, yielded statistically validated CoMFA and CoMSIA models that were then used to design and predict the activity of new compounds. researchgate.net
Regression and Machine Learning Methods : Statistical techniques such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are frequently used to build the QSAR equations. nih.govnih.gov More advanced machine learning methods like Artificial Neural Networks (ANN) can also be employed to capture complex, non-linear relationships between structure and activity. nih.gov
The development of robust QSAR models relies on rigorous validation using methods like leave-one-out cross-validation (LOO-CV), which yields a Q² value, and prediction for an external test set, giving an R²pred value. researchgate.netresearchgate.net These models have successfully identified key molecular features, such as the preference for electron-withdrawing groups, that enhance binding affinity and antimalarial activity. researchgate.net The insights gained from QSAR studies provide crucial guidance for the structural modification of the 4-aminoquinoline scaffold to circumvent drug resistance. nih.gov
Table 4: Summary of QSAR Studies on 4-Aminoquinoline Analogues
| Compound Class Studied | QSAR Method | Key Statistical Parameters Reported | Reference |
|---|---|---|---|
| 4-Aminoquinoline-imidazole analogues | 2D-QSAR, Molecular Docking | R² = 0.9180, Q² = 0.6672, R²pred = 0.8276 | researchgate.net |
| 2,4-Disubstituted quinoline derivatives (incl. quinoline-4-carboxamide) | 3D-QSAR (CoMFA, CoMSIA) | CoMFA: q² = 0.677; CoMSIA: q² = 0.741 | researchgate.net |
| 4-Aminoquinoline-triazine/oxalamide hybrids | 3D-QSAR (MLR, ANN) | Model validated by LOO cross-validation, Y-randomization | nih.gov |
| 4-Aminoquinoline analogues | QSAR (MLR, PLS) | Development of robust models for sensitive and resistant strains | nih.gov |
Mechanistic Elucidation of 4 Aminoquinoline 2 Carboxamide Bioactivity
Antiparasitic Mechanisms
The therapeutic effects of 4-aminoquinoline (B48711) compounds against various parasites are primarily rooted in their ability to disrupt fundamental survival processes, notably heme detoxification in malaria parasites and mitochondrial function in Leishmania.
A primary mechanism of action for 4-aminoquinoline-based antimalarial drugs is the disruption of heme metabolism in the parasite's digestive vacuole. tandfonline.com During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic, free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. tandfonline.com 4-aminoquinoline compounds are understood to interrupt this vital detoxification process.
The initial step in the antimalarial action of 4-aminoquinolines involves their accumulation in the parasite's acidic food vacuole and subsequent interaction with ferriprotoporphyrin IX (Fe(III)PPIX). Molecular docking studies on various 4-aminoquinoline derivatives suggest that these molecules form a stable complex with the heme unit. nih.gov This interaction is primarily driven by π-π stacking between the quinoline (B57606) ring of the drug and the porphyrin ring of Fe(III)PPIX. The formation of this drug-heme complex is a critical prerequisite for the inhibition of hemozoin synthesis. While specific binding affinity data for 4-Aminoquinoline-2-carboxamide is not published, related derivatives show significant interaction, suggesting a similar potential for complex formation.
Following complex formation with Fe(III)PPIX, 4-aminoquinolines effectively cap the growing hemozoin crystal, preventing further heme polymerization. tandfonline.com This inhibition leads to an accumulation of toxic, free heme within the parasite. The buildup of this reactive heme is believed to induce oxidative stress, damage cellular membranes, and inhibit enzymatic functions, ultimately leading to parasite death. Studies on various analogs demonstrate a direct correlation between their ability to inhibit β-hematin (synthetic hemozoin) formation and their antimalarial potency.
Beyond malaria, 4-aminoquinoline derivatives have shown promise as leishmanicidal agents. The mechanism in Leishmania parasites appears to be distinct from the heme-targeting action in Plasmodium, focusing instead on the disruption of the parasite's energy metabolism.
A key leishmanicidal mechanism attributed to 4-aminoquinoline compounds is the induction of mitochondrial dysfunction. Research on related derivatives has shown that these compounds can cause a depolarization of the mitochondrial membrane potential in Leishmania promastigotes. The maintenance of this membrane potential is critical for ATP synthesis and other vital mitochondrial functions. Its disruption leads to a cascade of detrimental events, including the overproduction of reactive oxygen species (ROS), which causes significant oxidative damage to parasite cells and can trigger an apoptosis-like cell death pathway. Although this mechanism has been established for the general class, specific studies confirming this effect for This compound are required.
Leishmanicidal Mechanisms
Induction of Reactive Oxygen Species (ROS) Production
A review of published scientific literature did not yield specific data concerning the induction of Reactive Oxygen Species (ROS) by this compound. While other derivatives of the 4-aminoquinoline class have been investigated for their capacity to generate ROS in parasites, specific studies detailing this effect for the 2-carboxamide (B11827560) variant are not available. The pharmacological activity of some quinolines is mediated by the production of ROS that exceeds the parasite's management capabilities. This can occur through the inhibition of heme polymerization, leading to an accumulation of free heme which catalyzes ROS production. However, without direct experimental evidence, it is not confirmed whether this compound specifically shares this mechanism.
Plasma Membrane Permeabilization and Cell Cycle Alterations
Specific research detailing the effects of this compound on plasma membrane permeabilization and cell cycle alterations in parasites could not be identified in a comprehensive literature search. Studies on other, more complex 4-aminoquinoline hybrids have shown such activities; for instance, a 4-aminoquinoline/1,2,3-triazole hybrid was found to cause plasma membrane permeabilization and changes in the cell cycle of L. amazonensis. Another study noted that certain quinoline derivatives could induce alterations in the parasite cell cycle, particularly in the G0/G1 phase. Nevertheless, these findings have not been specifically demonstrated for this compound.
DNA Fragmentation and Apoptosis-like Processes in Parasites
There is no specific information available in the scientific literature regarding the ability of this compound to induce DNA fragmentation or apoptosis-like processes in parasites. Mechanistic studies on different 4-aminoquinoline compounds, such as 4-aminoquinaldines and 4-aminoquinoline/1,2,3-triazole hybrids, have shown that they can initiate apoptotic pathways leading to DNA fragmentation and parasite death. These findings highlight a potential mode of action for the broader chemical class, but similar studies focusing on the this compound derivative have not been reported.
Accumulation within Parasite Acidic Vacuoles
A primary mechanism of action for many 4-aminoquinoline-based antimalarial drugs is their accumulation within the parasite's acidic digestive vacuole. This process, known as ion trapping, is a hallmark of the 4-aminoquinoline scaffold. As a diprotic weak base, the unprotonated form of a 4-aminoquinoline can diffuse across the erythrocyte and parasite membranes into the acidic environment of the digestive vacuole (pH ~5.0-5.5).
Once inside this acidic compartment, the quinoline ring's nitrogen and the side-chain's tertiary amine become protonated. This protonated, charged state renders the molecule membrane-impermeable, effectively trapping it and leading to its accumulation at concentrations several hundred times higher than in the surrounding plasma. This high concentration is crucial for its therapeutic effect, which is often linked to the inhibition of hemozoin biocrystallization. Given that this compound possesses the essential 4-aminoquinoline core structure, it is expected to exhibit this same mechanism of accumulation in acidic organelles of parasites like Plasmodium.
Enzyme Inhibition Profiles
Cholinergic Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
A thorough search of scientific databases did not retrieve specific data on the inhibitory activity of this compound against the cholinergic enzymes Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Numerous studies have demonstrated that various other 4-aminoquinoline derivatives can act as potent inhibitors of both AChE and BChE. The inhibitory potential and selectivity often depend on the nature of the substituents on the quinoline ring and the side chain. However, specific inhibition constants (Kᵢ) or IC₅₀ values for this compound are not reported in the available literature.
Inhibition of Plasmodium falciparum Cysteine Proteases (Falcipains)
Specific data on the inhibition of Plasmodium falciparum cysteine proteases, such as falcipain-2 and falcipain-3, by this compound could not be located in the reviewed literature. Falcipains are essential for the parasite's degradation of host hemoglobin and are considered important drug targets. While certain quinoline carboxamide derivatives have been investigated as falcipain inhibitors, these studies have focused on other isomers, such as quinoline-4-carboxamides, or more complex molecular hybrids. There is no direct evidence to confirm that this compound is an inhibitor of these parasitic enzymes.
Topoisomerase I Inhibitory Activity
Derivatives of the quinoline scaffold have been identified as inhibitors of Topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription. nih.govekb.eg The inhibition of TOP1 by these compounds can lead to the stabilization of TOP1-DNA cleavage complexes, ultimately resulting in cancer cell death. nih.gov For instance, two series of 4-alkoxy-2-arylquinolines were designed and synthesized as potential TOP1 inhibitors. nih.gov
Within these series, compounds with a propyl linker at the C4 position and a p-substituted phenyl group at the C2 position demonstrated the most potent anticancer activity. nih.gov Specifically, compounds 14e-h and 14m-p were selected for further testing due to their significant growth inhibitory effects. nih.gov Compound 14m emerged as the most potent, exhibiting a full panel GI50 MG-MID of 1.26 μM across a panel of 60 cancer cell lines. nih.gov The highest sensitivity was observed in colon cancer, leukemia, and melanoma cell lines. nih.gov
Further investigation into the mechanism revealed that the morpholino analogs 14h and 14p exhibited moderate TOP1 inhibitory activity in a TOP1-mediated DNA cleavage assay, suggesting they stabilize the TOP1-DNA complex. nih.gov This stabilization is a key feature of TOP1 inhibitors and is believed to be the basis for their cytotoxic effects. nih.gov These findings highlight the potential of the 4-alkoxy-2-arylquinoline scaffold in developing novel anticancer agents targeting TOP1. nih.gov
Penicillin Binding Protein 2a (PBP2a) Docking and Inhibition
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has necessitated the discovery of new antibacterial agents. Penicillin-binding protein 2a (PBP2a) is a key enzyme responsible for methicillin (B1676495) resistance in MRSA, making it a critical target for novel antibiotics. mdpi.comnih.gov
A series of 4-aminoquinoline derivatives were synthesized and evaluated for their antibacterial efficacy, with a focus on their interaction with PBP2a. mdpi.com Docking studies using the PBP2a binding site (PDB: 4DK1) revealed that certain 4-aminoquinoline derivatives could effectively bind to this target. mdpi.compreprints.org For example, compounds 7b (6-chlorocyclopentaquinolinamine) and 5b (7-chlorophenylquinolinamine) were shown to bind through a combination of hydrophobic interactions with ALA601 and ILE614, hydrogen bonding with GLN521, and halogen contacts with TYR519 and THR399. mdpi.com
Compound 7b demonstrated particularly potent inhibition against MRSA with a minimum inhibitory concentration (MIC) of 0.125 mM. mdpi.compreprints.org This enhanced activity was attributed to additional π-alkyl interactions and favorable docking parameters. preprints.org In contrast, compound 9d (2-fluorocycloheptaquinolinamine), while active against S. pyogenes, showed weaker activity against MRSA, which was likely due to its bulkier structure hindering optimal binding within the PBP2a active site. mdpi.compreprints.org These findings underscore the importance of structural features in the design of effective 4-aminoquinoline-based PBP2a inhibitors. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a critical role in cell proliferation and survival, and its overexpression or mutation is common in many cancers. nih.govplos.org Consequently, EGFR has become a significant target for anticancer drug development. plos.org The 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds are well-established frameworks for potent and selective EGFR tyrosine kinase inhibitors. nih.govnih.gov
Research has shown that derivatives of 4-aminoquinoline and 4-aminoquinazoline can effectively target EGFR tyrosine kinase. plos.org For instance, a quantitative structure-activity relationship (QSAR) study was conducted on a series of quinazoline (B50416) derivatives to understand their EGFR inhibitory activity. plos.org Furthermore, a focused array of compounds based on the 4-anilinoquin(az)oline scaffold was screened against chordoma cell lines, which are known to be sensitive to EGFR inhibitors. nih.gov This screening led to the identification of compounds with low micromolar efficacy in patient-derived cell lines. nih.gov
The development of these inhibitors also involves optimizing their structural and electronic features to enhance their target engagement within the cell while minimizing toxicity. nih.gov The ultimate goal is to develop new therapeutic agents that can effectively treat cancers driven by EGFR signaling. nih.gov
Immunomodulatory Activities: Toll-like Receptor (TLR) Agonism and Antagonism
The 4-aminoquinoline scaffold is recognized for its immunomodulatory properties, acting as either agonists or antagonists of Toll-like receptors (TLRs). nih.gov TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. fu-berlin.decore.ac.uk Specifically, TLR7 and TLR8, which are located in endosomes, are key sensors of single-stranded RNA from viruses and bacteria. fu-berlin.denih.gov
Certain 4-aminoquinoline derivatives have been identified as potent agonists of TLR7 and/or TLR8. nih.govnih.gov For example, imidazoquinolines like imiquimod (B1671794) and resiquimod (B1680535) are well-known TLR7/8 agonists that stimulate the immune system to produce type I interferons and other pro-inflammatory cytokines. nih.govnih.gov These molecules have demonstrated antiviral and immune-stimulatory activity. nih.gov The agonistic activity is often associated with the ability of the quinoline compound to be protonated, which facilitates binding to the receptor. nih.gov
Conversely, other 4-aminoquinoline derivatives can act as TLR antagonists. The structural features that determine whether a compound acts as an agonist or an antagonist are subtle. nih.gov Generally, a lipophilic quinoline with a strongly basic side chain is a characteristic of a TLR antagonist. nih.gov This antagonistic activity can be important in modulating the immune response in certain disease contexts. The dual potential for agonism and antagonism makes the 4-aminoquinoline scaffold a versatile platform for the development of immunomodulatory drugs. nih.gov
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism at the Glycine (B1666218) Site
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. nih.govabcam.com The NMDA receptor has a distinct modulatory site where glycine acts as a co-agonist. nih.gov Antagonism at this glycine site can modulate NMDA receptor activity and has therapeutic potential for conditions involving neuronal hyperexcitability. nih.govresearchgate.net
Derivatives of 4-aminoquinoline have been developed as potent and selective antagonists of the NMDA receptor at the glycine binding site. nih.gov Specifically, trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines have shown high affinity for this site. nih.gov Optimization of the 4-substituent has led to the discovery of antagonists with nanomolar affinity. nih.gov For example, the urea (B33335) derivative trans-2-carboxy-5,7-dichloro-4[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline (35 ) has an IC50 of 7.4 nM against [3H]glycine binding. nih.gov
Structural studies have revealed that the absolute stereochemistry required for binding is 2S,4R, indicating that the unnatural configuration at the alpha-amino acid center is preferred. nih.gov The conformation of the tetrahydroquinoline system places the 2-carboxyl group in a pseudoequatorial position and the 4-substituent in a pseudoaxial position. nih.gov The carbonyl group at the 4-position is critical for activity, and molecular modeling suggests it interacts with a putative hydrogen bond donor on the receptor. nih.gov These findings have contributed to the development of a three-dimensional pharmacophore for the glycine antagonist site of the NMDA receptor. nih.gov
Computational Chemistry and Molecular Modeling of 4 Aminoquinoline 2 Carboxamide Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukm.edu.my This method is widely employed to understand the interactions between a ligand, such as a 4-aminoquinoline-2-carboxamide derivative, and its biological target, typically a protein or nucleic acid. ukm.edu.my The primary goal is to predict the binding mode and affinity, often represented by a scoring function or binding energy value. ukm.edu.my For 4-aminoquinoline-based compounds, docking studies have been instrumental in identifying key interactions that govern their biological activity, particularly in the context of antimalarial drug design. ukm.edu.mynih.gov
A primary mechanism of action for many 4-aminoquinoline (B48711) antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. researchgate.nettandfonline.com The parasite detoxifies the free heme (ferriprotoporphyrin IX, FPIX) released during hemoglobin digestion by polymerizing it into an insoluble crystal called hemozoin. tandfonline.comnih.gov 4-aminoquinoline drugs interfere with this process by forming a complex with heme. researchgate.nettandfonline.com
Molecular modeling has been used to simulate the formation of this heme-drug complex. These simulations reveal that the interaction is primarily stabilized by π-π stacking between the quinoline (B57606) ring system of the drug and the porphyrin ring of heme. researchgate.net Additionally, electrostatic interactions can occur, for instance, between a protonated side-chain amine on the drug and the carboxylate groups of the heme molecule. researchgate.net The 4-amino group is considered critical for this inhibitory effect on hemozoin formation. nih.gov Studies on various 4-aminoquinoline hybrids have confirmed that these compounds form stable 1:1 complexes with hematin (B1673048), supporting the hypothesis that their mechanism involves targeting heme polymerization. tandfonline.comrsc.org
| Interaction Type | Molecular Moieties Involved | Significance |
|---|---|---|
| π-π Stacking | Quinoline Ring and Heme Porphyrin Ring | Primary stabilizing force for the complex. researchgate.net |
| Electrostatic Interaction | Protonated side-chain amine and Heme carboxylate groups | Additional stabilization of the drug-heme complex. researchgate.net |
Beyond heme, 4-aminoquinoline derivatives are designed to interact with specific parasite enzymes. Molecular docking has been crucial in analyzing their binding to enzyme active sites, such as Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), an essential enzyme in the parasite's glycolytic pathway. ukm.edu.mynih.govresearchgate.net
Docking studies of 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids into the active site of PfLDH have shown that these compounds can achieve high binding affinities. nih.govresearchgate.net The quinoline ring often lies in a hydrophobic groove, while other parts of the hybrid molecule form specific hydrogen bonds with active site residues. nih.gov For example, analysis of a potent hybrid showed hydrogen bonding between the quinoline nitrogen and Thr101, and interactions between a cyano group and the carboxamide side-chain of Asn102. nih.gov Such studies help to identify which molecular modifications might enhance binding affinity and, consequently, inhibitory activity. ukm.edu.my Docking results for various hybrids consistently show higher predicted binding affinities than reference drugs like chloroquine (B1663885), highlighting their potential as more effective inhibitors. ukm.edu.my
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|
| Hybrid 4b (pyrano[2,3-c]pyrazole derivative) | High (specific value not stated) | Arg171, His195, Thr101, Asn102, Gly29-Ile31, Thr97-Gly99 | nih.gov |
| Ten 4-aminoquinoline hybrids | Higher than chloroquine | PHE52, VAL26, ILE54, ILE119, ALA98 | ukm.edu.my |
Heme-Drug Complex Formation Simulations
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. uni-muenchen.deuantwerpen.be For this compound systems, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and compute various electronic properties. nih.govuantwerpen.bemdpi.com These calculations provide insights into the distribution of electron density, molecular orbital energies, and vibrational frequencies, which are essential for understanding the molecule's intrinsic stability and reactivity. uantwerpen.beresearchgate.net The results can be correlated with experimental data, such as spectroscopic measurements, to validate the computational model. uantwerpen.besemanticscholar.org
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to DFT analysis as they determine how a molecule interacts with other species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netnih.gov The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. scirp.org
In studies of quinoline derivatives, HOMO and LUMO analysis reveals the regions of the molecule most involved in electronic transitions and potential chemical reactions. researchgate.netresearchgate.net For instance, in some quinoline-2-carboxylate derivatives, the HOMO is primarily distributed on the quinoline and methoxyphenyl groups, indicating these are the likely sites for electrophilic attack. researchgate.net The calculated HOMO-LUMO gap helps explain the electronic absorption spectra of these compounds. researchgate.netresearchgate.net This information is vital for designing molecules with specific electronic properties, which can influence their binding characteristics and mechanism of action. researchgate.net
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Quinoline-based chalcones | -5.65 to -6.17 | -2.01 to -3.21 | Not specified | researchgate.net |
| Quinine (B1679958) (for comparison) | -5.88 | -1.77 | 4.12 | scirp.org |
QSAR Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. brieflands.comd-nb.info The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov For 4-aminoquinoline derivatives, QSAR models have been developed to predict their antimalarial potency against both drug-sensitive and drug-resistant parasite strains. d-nb.info
The process involves calculating a set of molecular descriptors (physicochemical, topological, electronic) for a series of compounds with known activities. ijprajournal.com Statistical methods, such as Multiple Linear Regression (MLR) and machine learning algorithms, are then used to build the predictive model. nih.govnih.gov The robustness and predictive power of the QSAR model are assessed through rigorous internal and external validation techniques, using statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² (R²pred). brieflands.comnih.gov Successful QSAR models can guide the design of new 4-aminoquinoline analogues by identifying the key structural features that positively or negatively influence their biological activity. d-nb.info
| Model Type | R² (Training Set) | Q² (Cross-validation) | R²pred (External Test Set) | Reference |
|---|---|---|---|---|
| Benzoheterocyclic 4-aminoquinolines | Not specified | 0.9342 | 0.7085 | nih.gov |
| Azetidine-2-carbonitriles | 0.9465 | 0.8981 | 0.6915 | brieflands.com |
| General 4-aminoquinolines | 0.84 | 0.83 | >0.78 | nih.gov |
Pharmacophore Generation and Receptor Mapping
A pharmacophore is an abstract representation of the molecular features that are necessary for a drug to bind to a specific target and elicit a biological response. researchgate.net These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. Pharmacophore models for 4-aminoquinoline systems are generated by aligning a set of active molecules and identifying their common chemical features. researchgate.net
These models serve several purposes. They can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. They also provide a simplified map of the receptor's binding site, even when the receptor's 3D structure is unknown. researchgate.net For 4-aminoquinolines, studies have identified the 4-substituent of the quinoline moiety as a key pharmacophore element that can determine species-specific activity and whether the compound acts as an agonist or antagonist. researchgate.net More recent work has suggested that the 4-aminoquinoline scaffold itself can be considered a privileged structure for binding to structured RNA, with the side chain acting as a conformationally restricted polyamine, which has significant implications for targeting RNA with these compounds. nih.gov
Advanced Spectroscopic and Biophysical Characterization of 4 Aminoquinoline 2 Carboxamide and Its Complexes
Crystallographic Studies
Crystallographic techniques, particularly X-ray diffraction, have been instrumental in determining the precise three-dimensional structures of 4-aminoquinoline (B48711) derivatives and their metal complexes in the solid state.
X-ray Diffraction Analysis of 4-Aminoquinoline-2-carboxylic Acid Phases
A study of 4-aminoquinoline-2-carboxylic acid monohydrate revealed the existence of two distinct crystalline phases, designated as alpha (α) and beta (β). nih.gov Although the molecular geometry of the organic molecule is nearly identical in both phases, they exhibit different hydrogen-bonding patterns. nih.gov Both phases, however, form a three-dimensional network of hydrogen bonds. nih.gov
In the α-phase, there are six N-H···O hydrogen bonds with donor-acceptor distances ranging from 2.681(2) to 3.206(2) Å, and three O-H···O hydrogen bonds with distances between 2.837(2) and 3.173(2) Å. nih.gov The β-phase features four N-H···O hydrogen bonds with distances from 2.668(2) to 3.038(2) Å, and two O-H···O hydrogen bonds with lengths of 2.951(3) and 2.959(3) Å. nih.gov This detailed analysis highlights the structural versatility of the 4-aminoquinoline scaffold.
| Phase | Hydrogen Bond Type | Donor-Acceptor Distance (Å) |
| Alpha (α) | N-H···O | 2.681(2) - 3.206(2) |
| O-H···O | 2.837(2) - 3.173(2) | |
| Beta (β) | N-H···O | 2.668(2) - 3.038(2) |
| O-H···O | 2.951(3) and 2.959(3) |
Ligand-Metal Complex Structures
X-ray diffraction has also been employed to characterize the structures of metal complexes involving 4-aminoquinoline-based ligands. For instance, the molecular structures of rhodium and iridium pentamethylcyclopentadienyl complexes with an N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide ligand have been determined. researchgate.netscielo.org.mx These studies revealed that the rhodium and iridium complexes exhibit very similar coordination geometries. scielo.org.mx
In the rhodium complex, [Rh(L)(Cp)Cl]PF₆, and the iridium complex, [Ir(L)(Cp)Cl]Cl, the metal center is coordinated by the pyrazine (B50134) and amido nitrogens of the ligand, as well as a chloride ion and a pentamethylcyclopentadienyl (Cp*) group. scielo.org.mx Selected bond lengths for the rhodium complex are M-Npyrazole = 2.082(5) Å, M-Namido = 2.104(6) Å, and M-Cl = 2.444(2) Å. For the iridium complex, these distances are 2.110(6) Å, 2.090(6) Å, and 2.404(2) Å, respectively. scielo.org.mx
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis
NMR spectroscopy is a powerful tool for characterizing the structure of 4-aminoquinoline derivatives in solution and for studying their interactions with other molecules. Both ¹H and ¹³C NMR have been used to confirm the successful synthesis of various 4-aminoquinoline-carboxamide compounds and their precursors. nih.govplos.orgmdpi.com
In the characterization of N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide and its rhodium and iridium complexes, ¹H NMR spectra were recorded to confirm their structures. scielo.org.mx For the free ligand, the ¹H NMR spectrum in d₆-DMSO showed characteristic peaks for the quinoline (B57606) and pyrazine protons. scielo.org.mx Upon complexation with rhodium or iridium, shifts in these proton signals were observed, indicating coordination of the ligand to the metal center. scielo.org.mx
NMR titration experiments have also been used to study the interaction between a naphthalimide-4-aminoquinoline conjugate and heme. The addition of heme to a solution of the conjugate resulted in the shifting and broadening of all the peaks in the ¹H NMR spectrum, providing clear evidence of complex formation. nih.gov
UV-Visible Spectroscopy for Binding and Interaction Studies
UV-Visible spectroscopy is a widely used technique to investigate the binding and interaction of 4-aminoquinoline compounds with biological targets, most notably heme. The formation of a complex between a 4-aminoquinoline derivative and heme can be detected by changes in the UV-Vis spectrum, particularly in the Soret band of heme. nih.govresearchgate.net
Studies on various 4-aminoquinoline derivatives have shown that they can form complexes with hematin (B1673048) (the oxidized form of heme). tandfonline.com The association constants (log K) for the formation of these complexes can be determined by spectrometric titration. For a series of 4-aminoquinoline-derived thiazolidines, the log K values for hematin binding were found to be in the range of 5.24–6.25. tandfonline.com
Heme-Quinoline Interaction Characterization
The interaction between 4-aminoquinolines and heme is a critical aspect of their biological activity. UV-Vis spectroscopy has been instrumental in characterizing this interaction. The formation of a heme-quinoline complex is believed to inhibit the polymerization of heme into hemozoin, a non-toxic pigment formed by the malaria parasite. researchgate.nettandfonline.comtandfonline.com
The inhibition of β-hematin (a synthetic form of hemozoin) formation can be monitored using a UV spectrophotometer at 405 nm. tandfonline.comtandfonline.com Studies have shown that the ability of 4-aminoquinoline derivatives to inhibit β-hematin formation is correlated with their binding affinity to heme. tandfonline.com The interaction appears to be favored in acidic environments, suggesting that the ionization state of the quinoline derivative plays a role. nih.gov The interaction is thought to involve π-π stacking between the quinoline ring and the porphyrin ring of heme. tandfonline.com
Mass Spectrometry (MS) for Characterization and Complex Formation
Mass spectrometry is an essential technique for the characterization of newly synthesized 4-aminoquinoline-2-carboxamide derivatives and for confirming the formation of their complexes. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which allows for the confirmation of the elemental composition of the compounds. scielo.org.mxplos.orgnih.gov
For example, the synthesis of N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide was confirmed by HRMS, which showed the [M+H]⁺ ion at m/z 328.09677, consistent with the calculated mass of 328.09596. scielo.org.mx Similarly, the formation of its rhodium and iridium complexes was also confirmed by HRMS. scielo.org.mx
Mass spectrometry has also been used to provide complementary evidence for the binding of a naphthalimide-4-aminoquinoline conjugate with heme, further supporting the data obtained from NMR and UV-Vis spectroscopy. nih.gov
Cyclic Voltammetry and Photochemical Studies
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It can provide information about the oxidation and reduction potentials of a molecule, which can be relevant to its mechanism of action and its potential to participate in electron transfer reactions within a biological system. Photochemical studies investigate the interaction of a compound with light, including its absorption and emission properties (fluorescence and phosphorescence), which are determined by its electronic structure.
Specific studies detailing the cyclic voltammetry and photochemical properties of this compound could not be located in the available literature. However, research on related quinoline-2-carboxamide (B1208818) derivatives, such as certain chalcones, has explored their photophysical and electrochemical behavior. researchgate.net These studies have reported on their absorption, emission, and cyclic voltammetry characteristics, providing insights into their electronic properties and intramolecular charge transfer capabilities. researchgate.net Similarly, photophysical investigations of other quinoline derivatives have been conducted to understand the effect of different substituents on their optical properties, which is relevant for applications in materials science and as fluorescent probes. unesp.br Without experimental data for this compound, a detailed analysis of its specific electrochemical and photochemical behavior is not possible.
Preclinical Pharmacological Investigations of 4 Aminoquinoline 2 Carboxamide Derivatives
Antimalarial Activity Assessments
The antimalarial potential of 4-aminoquinoline-2-carboxamide derivatives has been extensively studied, revealing significant activity against various stages and strains of the Plasmodium parasite.
In Vitro Antiplasmodial Efficacy Against Diverse P. falciparum Strains (Sensitive and Resistant)
A key strength of this compound derivatives is their potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. mdpi.complos.org For instance, a series of these derivatives demonstrated high in vitro potency, with low nanomolar 50% inhibitory concentrations (IC₅₀), against both CQS (3D7, D10) and CQR (K1, W2, Dd2) strains. mdpi.complos.orgmdpi.com This suggests that their mechanism of action may differ from that of traditional 4-aminoquinolines like chloroquine (B1663885), thus overcoming common resistance mechanisms. tandfonline.comasm.org
Hybrid molecules, created by linking the 4-aminoquinoline (B48711) scaffold with other pharmacophores such as pyrano[2,3-c]pyrazole, have shown particularly significant antiplasmodial activities. mdpi.com One such hybrid compound displayed an IC₅₀ of 0.0130 µM against the 3D7 strain and 0.02 µM against the K1 strain, indicating potent and selective inhibition. mdpi.com Similarly, 4-aminoquinoline hydrazone analogues have been identified with IC₅₀ values ranging from 0.026 to 0.219 μM against the multidrug-resistant K1 strain after a 72-hour exposure. mdpi.com
The introduction of different substituents to the core structure has been shown to significantly influence antimalarial potency. For example, derivatives with a piperazine (B1678402) moiety have been found to be active against CQR strains. asm.org Furthermore, computational studies suggest that some derivatives may have a unique mode of binding to heme, which could contribute to their high antiplasmodial activity. plos.org
Table 1: In Vitro Antiplasmodial Activity of this compound Derivatives Against P. falciparum Strains
| Compound/Derivative | P. falciparum Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Hybrid 4b | 3D7 (CQS) | 0.0130 ± 0.0002 | mdpi.com |
| Hybrid 4b | K1 (CQR) | 0.02 ± 0.01 | mdpi.com |
| 4-Aminoquinoline Hydrazone Analogues | K1 (CQR) | 0.026 - 0.219 | mdpi.com |
| Imidazolidinedione Derivative | D10 (CQS) | 12.75 - 19.85 | mdpi.com |
| Imidazolidinedione Derivative | W2 (CQR) | 4.98 - 11.95 | mdpi.com |
| Compound 4 | K14 (highly resistant) | 0.0075 | plos.org |
| Chloroquine | 3D7 (CQS) | - | mdpi.com |
| Chloroquine | K1 (CQR) | - | mdpi.com |
In Vivo Efficacy in Rodent Malaria Models (P. berghei, P. yoelii, P. chabaudi)
The promising in vitro results for this compound derivatives have been corroborated by in vivo studies using various rodent malaria models. In mice infected with Plasmodium berghei, several quinoline-4-carboxamide compounds demonstrated excellent oral efficacy, with 90% effective dose (ED₉₀) values below 1 mg/kg when administered orally for four days. acs.orgacs.orgresearchgate.net One particular derivative, compound 2, achieved a complete cure at a dose of 4 x 30 mg/kg and had an ED₉₀ between 0.1-0.3 mg/kg. acs.org
Similarly, in a P. yoelii mouse model, a lead 4-aminoquinoline hydrazone analogue cleared parasitemia by day one post-treatment at a daily dose of 20 mg/kg, resulting in a complete cure. mdpi.com Another study found that certain 4-aminoquinoline-derived thiazolidines exhibited significant suppression of parasitemia in mice infected with the N-67 strain of P. yoelii. tandfonline.com Furthermore, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, was shown to be orally active in P. berghei, P. chabaudi, and P. yoelii models, with efficacy comparable or superior to chloroquine. mdpi.com
Table 2: In Vivo Efficacy of this compound Derivatives in Rodent Malaria Models
| Compound/Derivative | Rodent Model | Efficacy Metric | Finding | Reference |
|---|---|---|---|---|
| Quinoline-4-carboxamides | P. berghei | ED₉₀ | < 1 mg/kg (oral, 4 days) | acs.orgacs.orgresearchgate.net |
| Compound 2 | P. berghei | ED₉₀ | 0.1-0.3 mg/kg | acs.org |
| 4-Aminoquinoline Hydrazone Analogue | P. yoelii NL | Parasitemia Clearance | Cleared by day 1 post-treatment (20 mg/kg/day) | mdpi.com |
| 4-Aminoquinoline-derived thiazolidines | P. yoelii N-67 | Parasitemia Suppression | Significant suppression | tandfonline.com |
| MG3 | P. berghei, P. chabaudi, P. yoelii | Oral Activity | Comparable or better than chloroquine | mdpi.com |
Activity Against Simian Malaria Models (Plasmodium cynomolgi)
Research has also extended to simian malaria models, which are crucial for evaluating the potential of new antimalarial agents against primate-infecting species. Studies have shown that 8-aminoquinoline (B160924) derivatives, a related class of compounds, are effective against Plasmodium cynomolgi in rhesus monkeys. asm.org For instance, NPC1161C, an 8-aminoquinoline, demonstrated better tissue schizonticidal activity against P. cynomolgi than primaquine. asm.org While specific data on this compound derivatives in P. cynomolgi models is less prevalent in the provided context, the positive results with related quinoline (B57606) compounds underscore the potential of this chemical class for treating relapsing malarias.
Multistage Antimalarial Activity
A significant advantage of some this compound derivatives is their activity against multiple stages of the Plasmodium life cycle. acs.org This multistage activity is critical for not only treating clinical symptoms (blood-stage activity) but also for preventing transmission (activity against gametocytes) and relapse (activity against liver stages). acs.orgnih.gov
One quinoline-4-carboxamide derivative, compound 2, and its analogues have demonstrated potent activity against late-stage (IV-V) gametocytes of P. falciparum and also inhibit the development of P. berghei ookinetes, which is a key step in the mosquito midgut. acs.org Furthermore, these compounds have shown activity against the liver stages of P. yoelii. acs.org This broad activity profile suggests that these derivatives could be valuable tools in malaria eradication efforts. acs.org
Antileishmanial Activity Evaluations
In addition to their antimalarial properties, 4-aminoquinoline derivatives have been investigated for their potential as antileishmanial agents.
In Vitro Activity Against Leishmania Species (e.g., L. amazonensis, L. donovani)
Several studies have demonstrated the in vitro efficacy of 4-aminoquinoline derivatives against various Leishmania species. A series of these compounds were found to be active against both promastigote and amastigote forms of Leishmania amazonensis. nih.gov One derivative, AMQ-j, exhibited strong activity against both stages, with IC₅₀ values of 5.9 and 2.4 µg/mL, respectively. nih.gov The mechanism of action for this compound appears to involve the induction of mitochondrial dysfunction and oxidative stress in the parasite. nih.gov
Hybrid molecules combining the 4-aminoquinoline scaffold with a 1,2,3-triazole moiety have also shown potent antileishmanial action, with one derivative exhibiting an IC₅₀ of approximately 1 µM against intramacrophage amastigotes of L. amazonensis. researchgate.net Furthermore, 4-aminoquinaldine (B107616) derivatives have demonstrated inhibitory effects on L. donovani promastigotes and amastigotes, with some compounds showing IC₅₀ values in the sub-micromolar range. asm.org
Table 3: In Vitro Antileishmanial Activity of 4-Aminoquinoline Derivatives
| Compound/Derivative | Leishmania Species | Parasite Stage | IC₅₀ | Reference |
|---|---|---|---|---|
| AMQ-j | L. amazonensis | Promastigote | 5.9 µg/mL | nih.gov |
| AMQ-j | L. amazonensis | Amastigote | 2.4 µg/mL | nih.gov |
| 4-Aminoquinoline/1,2,3-triazole hybrid | L. amazonensis | Intramacrophage amastigote | ~1 µM | researchgate.net |
| 4-Aminoquinaldine derivative (PP-10) | L. donovani | Promastigote (48h) | 0.47 µM | asm.org |
Activity Against Intracellular Amastigotes and Promastigotes
Derivatives of 4-aminoquinoline have demonstrated notable efficacy against both the promastigote and intracellular amastigote forms of Leishmania parasites, which are responsible for leishmaniasis. frontiersin.orgnih.gov In many cases, these compounds show greater activity against the intracellular amastigotes, the clinically relevant form of the parasite, than against the free-living promastigotes. frontiersin.orgnih.gov This suggests a selective action within the host cell environment.
A series of novel 4-aminoquinaldine derivatives were investigated for their antileishmanial effects. asm.org Several of these compounds, including PP-2, PP-9, and PP-10, showed significant inhibitory activity against Leishmania donovani promastigotes and intracellular amastigotes. asm.org Notably, compounds PP-9 and PP-10 were particularly potent against promastigotes, with half-maximal inhibitory concentrations (IC50) of 0.50 µM and 0.47 µM, respectively. asm.org Against intracellular amastigotes, PP-2, PP-9, and PP-10 also demonstrated significant activity with IC50 values of 1.47 µM, 1.08 µM, and 0.94 µM, respectively, without showing toxicity to the host macrophages. asm.org
Another study focusing on a series of 4-aminoquinoline (AMQ) derivatives against Leishmania amazonensis found that the activity against intracellular parasites was stronger than against promastigotes. nih.gov Compound AMQ-j, for instance, exhibited IC50 values of 5.9 µg/mL against promastigotes and 2.4 µg/mL against amastigotes. nih.gov The mechanism of action for some of these derivatives appears to involve the induction of mitochondrial membrane depolarization in both promastigotes and infected macrophages, leading to oxidative stress and the production of reactive oxygen species (ROS). nih.gov
The well-known 4-aminoquinoline, chloroquine, has also been evaluated against Leishmania species. It has shown excellent in vitro response against intracellular amastigotes of L. amazonensis, with an IC50 value of 0.78 µM. nih.gov Similarly, amodiaquine (B18356), another antimalarial 4-aminoquinoline, has demonstrated a significant in vitro response against intracellular amastigotes of L. donovani. nih.gov
Table 1: In Vitro Antileishmanial Activity of 4-Aminoquinoline Derivatives
| Compound | Parasite Species | Parasite Stage | IC50 (µM) | Reference |
| PP-9 | L. donovani | Promastigote | 0.50 | asm.org |
| PP-10 | L. donovani | Promastigote | 0.47 | asm.org |
| PP-2 | L. donovani | Intracellular Amastigote | 1.47 | asm.org |
| PP-9 | L. donovani | Intracellular Amastigote | 1.08 | asm.org |
| PP-10 | L. donovani | Intracellular Amastigote | 0.94 | asm.org |
| AMQ-j | L. amazonensis | Promastigote | 5.9 (µg/mL) | nih.gov |
| AMQ-j | L. amazonensis | Intracellular Amastigote | 2.4 (µg/mL) | nih.gov |
| Chloroquine | L. amazonensis | Intracellular Amastigote | 0.78 | nih.gov |
Anticancer Activity Profiling
Inhibitory Effects on Cancer Cell Lines
The 4-aminoquinoline scaffold is a recognized pharmacophore in the development of anticancer agents. scispace.comwestminster.ac.uk Derivatives of this class have shown inhibitory effects against a variety of cancer cell lines.
One study synthesized a novel series of 4-aminoquinazoline derivatives and evaluated their in vitro cytotoxic activity against the MCF-7 breast cancer cell line. scispace.com Several of these compounds exhibited higher activity than the reference drug doxorubicin. Specifically, compounds 3, 4, 5, 8, 10, 11, and 12 displayed IC50 values ranging from 22.75 to 43.44 µmol L–1, compared to doxorubicin's IC50 of 47.90 µmol L–1. scispace.com
Chloroquine, a well-known 4-aminoquinoline, has been shown to inhibit cell proliferation in colorectal, breast, glioblastoma, and head and neck cancer cell lines. frontiersin.org Its IC50 values at 72 hours of treatment varied among cell lines, ranging from 2.27 µM in the HCT116 colon cancer cell line to 25.05 µM in a head and neck cancer cell line. frontiersin.org Furthermore, certain chloroquine analogs have been found to sensitize cancer cells to killing by Akt inhibitors. nih.gov For instance, the combination of specific chloroquine analogs with Akt inhibitors was highly effective against breast cancer cell lines such as MDA-MB468, MDA-MB231, and MCF7. nih.gov
A series of imidazole-containing 4-aminoquinoline hybrids also demonstrated significant anticancer potential. westminster.ac.uk One particular hybrid significantly inhibited the growth of several cancer cell lines, including HCT116, HeLa, and MCF7, with IC50 values of 2.34, 2.61, and 2.74 µM, respectively. westminster.ac.uk
Table 2: Inhibitory Effects of 4-Aminoquinoline Derivatives on Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| 4-Aminoquinazoline derivative 3 | MCF-7 (Breast) | <22.75 µmol L–1 | scispace.com |
| 4-Aminoquinazoline derivative 8 | MCF-7 (Breast) | <22.75 µmol L–1 | scispace.com |
| Chloroquine | HCT116 (Colon) | 2.27 µM | frontiersin.org |
| Chloroquine | MCF-7 (Breast) | 38.44 µM | nih.gov |
| Imidazole-4-aminoquinoline hybrid 1 | HCT116 (Colon) | 2.34 µM | westminster.ac.uk |
| Imidazole-4-aminoquinoline hybrid 1 | HeLa (Cervical) | 2.61 µM | westminster.ac.uk |
| Imidazole-4-aminoquinoline hybrid 1 | MCF-7 (Breast) | 2.74 µM | westminster.ac.uk |
Antibacterial Activity Against Resistant Strains (e.g., MRSA)
The emergence of antibiotic-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibacterial agents. mdpi.com Derivatives of 4-aminoquinoline have shown promise in this area.
A study investigating the antibacterial efficacy of newly synthesized 4-aminoquinoline derivatives found that several compounds exhibited activity against MRSA. preprints.orgmdpi.com Compound 6-chlorocyclopentaquinolinamine demonstrated a potent minimum inhibitory concentration (MIC) of 0.125 mM against an MRSA strain. mdpi.com Another compound, 9d, was effective against clinical MRSA strains with an inhibition zone of 22 mm and an MIC of 1 mM. preprints.org The antibacterial action against MRSA is thought to occur by inhibiting transpeptidase enzymes, also known as Penicillin-Binding Proteins (PBPs). preprints.org
Antimycobacterial Activity
Tuberculosis remains a significant global health issue, and new drugs are needed to combat it. The 4-aminoquinoline scaffold has been explored for its potential antimycobacterial properties.
A study described the synthesis of a hybrid molecule combining a 4-aminoquinoline with pyrazinamide, a first-line anti-tuberculosis drug. scielo.org.mxjmcs.org.mx This hybrid ligand and its rhodium and iridium complexes exhibited antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis, although at high concentrations. scielo.org.mxjmcs.org.mx More recent research has focused on 4-alkoxyquinolines, which have shown potent and selective activity by targeting the cytochrome bc1 complex of M. tuberculosis. acs.org One lead compound from this class demonstrated bacteriostatic activity in a murine macrophage model of tuberculosis infection. acs.org
Neuropharmacological Activity: NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, plays a crucial role in synaptic plasticity and neuronal function. nih.gov Antagonists of the NMDA receptor have therapeutic potential for various neurological and psychiatric disorders. researchgate.net
Research has shown that certain derivatives of 4-aminoquinoline can act as antagonists at the glycine (B1666218) binding site of the NMDA receptor. nih.gov A study on trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, which are structurally related to 4-aminoquinolines, identified potent antagonists with nanomolar affinity. nih.gov For example, the urea (B33335) derivative trans-2-carboxy-5,7-dichloro-4[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline showed an IC50 of 7.4 nM for binding to the glycine site. nih.gov These findings have contributed to the development of a three-dimensional pharmacophore model for the glycine receptor antagonist site. nih.gov
Future Research Directions and Translational Perspectives for 4 Aminoquinoline 2 Carboxamide
Exploration of Novel Derivatization Strategies
The functionalization of the 4-aminoquinoline-2-carboxamide core is a key strategy for discovering next-generation therapeutic agents. Future research will likely focus on several innovative derivatization approaches to optimize the compound's pharmacological profile.
One promising avenue is the exploration of diverse substituents at various positions of the quinoline (B57606) ring and the carboxamide side chain. For instance, modifications at the C-7 position of the quinoline ring with halogens like chlorine have been shown to be critical for antimalarial activity. mdpi.com Further exploration of other electron-withdrawing or electron-donating groups at this position could modulate the electronic properties of the molecule and influence its interaction with biological targets. Similarly, derivatization of the amino group at the C-4 position and the amide functionality at the C-2 position offers a rich field for chemical modification. The introduction of various alkyl, aryl, or heterocyclic moieties can significantly impact the compound's lipophilicity, solubility, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Another critical area of investigation is the synthesis of conformationally constrained analogues. By introducing rigid structural elements, it is possible to lock the molecule into a specific bioactive conformation, potentially leading to higher potency and selectivity for its target. This can be achieved through the incorporation of cyclic systems or by introducing steric hindrance to restrict bond rotation.
Structure-activity relationship (SAR) studies will remain a cornerstone of these derivatization efforts. researchgate.netresearchgate.net Systematic modifications of the this compound scaffold, coupled with robust biological evaluation, will continue to provide invaluable insights into the key structural features required for a desired therapeutic effect. Modern synthetic methodologies, including microwave-assisted synthesis, offer efficient ways to generate libraries of derivatives for high-throughput screening. mdpi.com
Integration of Multi-Omics Approaches in Mechanistic Studies
A deep understanding of the mechanism of action is paramount for the rational design of more effective and safer drugs. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidate the complex biological pathways modulated by this compound and its derivatives. researchgate.net
By analyzing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to compound treatment, researchers can identify potential drug targets and off-target effects. For example, proteomics studies on cells treated with metal-based complexes have revealed changes in proteins involved in metal sequestration, heat shock responses, and metabolic pathways. core.ac.uk Similar approaches can be applied to this compound to uncover its molecular targets and mechanisms of action.
This holistic view can help to build comprehensive models of the drug's interaction with the biological system, facilitating the prediction of its efficacy and potential for adverse effects. nih.gov Furthermore, multi-omics data can aid in the identification of biomarkers that could predict patient response to treatment, paving the way for personalized medicine approaches.
Development of Next-Generation Hybrid Molecules
Molecular hybridization, the strategy of covalently linking two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to combat drug resistance and enhance therapeutic efficacy. rsc.org For this compound, this approach opens up exciting possibilities for creating next-generation therapeutics with dual or multiple modes of action.
One promising strategy involves creating hybrids with other established therapeutic agents. For instance, hybrids of 4-aminoquinolines with artemisinin (B1665778) derivatives have shown enhanced antimalarial activity. scielo.br Similarly, combining the this compound scaffold with moieties known to inhibit other critical pathways in pathogens or cancer cells could lead to synergistic effects and a lower likelihood of resistance development.
| Hybrid Scaffold | Target/Rationale | Potential Application | Reference |
| 4-Aminoquinoline-Artemisinin | Dual-action antimalarial | Malaria | scielo.br |
| 4-Aminoquinoline-Pyrano[2,3-c]pyrazole | Enhanced antimalarial potency | Malaria | mdpi.comnih.gov |
| 4-Aminoquinoline-Isatin | Inhibition of cysteine proteases | Malaria | mdpi.com |
| 4-Aminoquinoline-Imidazole | Anticancer activity | Cancer | westminster.ac.uk |
Leveraging Artificial Intelligence and Machine Learning in Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and development. nih.goviqvia.com For this compound, these computational tools can be leveraged at multiple stages, from the initial design of novel derivatives to the optimization of their pharmacokinetic and pharmacodynamic properties.
Furthermore, machine learning algorithms can develop predictive models for various ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov By screening virtual libraries of this compound derivatives in silico, researchers can prioritize the synthesis of compounds with the most promising profiles, thereby saving time and resources. These predictive models can significantly accelerate the hit-to-lead and lead-optimization phases of drug discovery. mdpi.comspringermedizin.de
Addressing Resistance Mechanisms through Targeted Design
The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. researchgate.net A key future direction for this compound research is the targeted design of derivatives that can overcome existing resistance mechanisms or are less prone to the development of new ones.
A thorough understanding of the molecular basis of resistance to current 4-aminoquinoline (B48711) drugs is crucial for this endeavor. For example, in malaria, resistance to chloroquine (B1663885) is associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein. researchgate.net By designing molecules that are not recognized by these efflux pumps or that have alternative mechanisms of action, it may be possible to circumvent this resistance.
One strategy is to develop compounds that inhibit bacterial efflux pumps, thereby restoring the efficacy of existing antibiotics. researchgate.netnih.gov A similar approach could be applied to this compound derivatives, designing them to either evade or inhibit resistance-conferring transporters. Another approach is to target novel biological pathways that are essential for the survival of the pathogen or cancer cell, making it more difficult for resistance to emerge. oricpharma.comnih.gov The discovery that a quinoline-4-carboxamide derivative inhibits the parasite's translation elongation factor 2 (PfEF2), a novel antimalarial target, is a significant step in this direction. nih.govacs.org
Broadening Biological Applications Beyond Current Indications
While the 4-aminoquinoline scaffold is historically associated with antimalarial activity, recent research has unveiled a much broader spectrum of biological activities for its derivatives. nih.gov A significant future research direction will be the systematic exploration of these novel applications for this compound.
Emerging evidence suggests potential applications in areas such as:
Anticancer: Certain 4-aminoquinoline hybrids have demonstrated cytotoxicity against various cancer cell lines. westminster.ac.uk
Antibacterial: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com There is also potential for these compounds to act as inhibitors of bacterial efflux pumps, reversing multidrug resistance. researchgate.netnih.gov
Antiviral: The parent compound, chloroquine, has been investigated for its antiviral properties. mdpi.com
Anti-inflammatory: Some 4-aminoquinoline derivatives possess anti-inflammatory properties. researchgate.net
Leishmanicidal: The 4-aminoquinoline scaffold has been identified as a privileged structure for the design of agents against Leishmania parasites. frontiersin.orgnih.gov
Antitubercular: The potential of quinoline derivatives against Mycobacterium tuberculosis is also an active area of research. scielo.org.mx
Systematic screening of this compound and its derivatives against a wide range of biological targets and disease models will be crucial to unlock their full therapeutic potential. This exploration could lead to the repurposing of this versatile scaffold for a variety of unmet medical needs.
Q & A
Q. What are the established synthetic routes for 4-aminoquinoline-2-carboxamide derivatives, and what are their key reaction conditions?
Answer: Common methods include coupling reactions using carbodiimide-based reagents (e.g., HBTU) with amino acid derivatives in dimethylformamide (DMF) and triethylamine (TEA) at 0°C to room temperature . Another approach involves cyclization of 2-aminoquinoline-3-carboxamide with cyclic ketones using zinc chloride as a catalyst, yielding spiro-fused derivatives . For late-stage diversification, multiparallel syntheses allow modifications at the 4- and 8-positions of the quinoline core .
Q. How are this compound derivatives characterized structurally, and what analytical techniques are critical?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry, particularly for distinguishing between isomers (e.g., 2- vs. 4-substituted carboxamides) . Liquid Chromatography-Mass Spectrometry (LC-MS) validates purity and molecular weight, while X-ray crystallography resolves complex stereochemistry in derivatives like 4-(adamantan-1-yl)quinoline analogs .
Q. What in vitro biological evaluation strategies are used to assess the activity of this compound derivatives?
Answer: Standard assays include:
- Antimicrobial activity: Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis H37Rv .
- Anticancer screening: DNA adduct formation studies using LC-MS/MS to quantify covalent binding with carcinogenic amines (e.g., 4-ABP, PhIP) .
- Enzyme inhibition: Fluorescence polarization assays for adenosine receptor binding .
Advanced Research Questions
Q. How can researchers optimize reaction yields and regioselectivity in quinoline-carboxamide syntheses?
Answer: Key strategies include:
- Temperature control: Maintaining 0°C during coupling reactions to minimize side products .
- Catalyst selection: Zinc chloride enhances cyclization efficiency in spiro-quinoline derivatives .
- Solvent optimization: DMF improves solubility of intermediates, while ethanol facilitates precipitation for purification .
Q. What computational or experimental methods resolve contradictions in biological activity data for 4-aminoquinoline derivatives?
Answer: Discrepancies between DNA adduct formation (pro-carcinogenic) and antitubercular activity can be addressed via:
- Metabolic profiling: LC-MS/MS to identify phase-I/II metabolites influencing bioactivity.
- Molecular docking: Simulations to compare binding affinities for carcinogen-activating enzymes (e.g., CYP1A2) vs. mycobacterial targets (e.g., InhA).
Q. How do structural modifications at the 2- and 4-positions of the quinoline core impact pharmacological profiles?
Answer: Case studies demonstrate:
- 2-Carboxamide substitution: Enhances solubility and bioavailability compared to ester analogs .
- 4-Amino group functionalization: Adamantyl groups improve antitubercular potency by increasing lipophilicity and target engagement .
- Trifluoromethyl groups at C-8: Alter metabolic stability and DNA interaction kinetics .
Q. What novel applications are emerging for this compound derivatives beyond traditional therapeutic areas?
Answer: Recent advances include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
